Kallikrein Active-Site Binding: X-ray Crystallographic Validation of Meta-Substitution
3-(1-Methyl-1H-pyrazol-4-yl)aniline has been co-crystallized with kallikrein and its binding mode determined by X-ray crystallography, confirming direct engagement of the active site . This structural validation provides a defined starting point for structure-based drug design. In contrast, the para isomer 4-(1-Methyl-1H-pyrazol-4-yl)aniline (CAS 1079178-22-5) and ortho isomer 2-(1-Methyl-1H-pyrazol-4-yl)aniline (CAS 87488-74-2) lack any reported crystallographic data with kallikrein or related serine proteases, representing a critical evidence gap for structure-guided optimization.
| Evidence Dimension | X-ray crystallographic validation of target binding |
|---|---|
| Target Compound Data | Co-crystal structure with kallikrein solved |
| Comparator Or Baseline | 4-(1-Methyl-1H-pyrazol-4-yl)aniline (para isomer, CAS 1079178-22-5); 2-(1-Methyl-1H-pyrazol-4-yl)aniline (ortho isomer, CAS 87488-74-2) |
| Quantified Difference | Not applicable; qualitative presence/absence of structural data |
| Conditions | X-ray crystallography of ligand-kallikrein complex |
Why This Matters
Co-crystal structures are essential for rational lead optimization; absence of such data for isomers imposes additional resource burden and uncertainty in structure-based drug design.
